molecular formula C24H19FN2O3 B2837676 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 877783-16-9

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2837676
CAS No.: 877783-16-9
M. Wt: 402.425
InChI Key: IHNRCQANXLCPRO-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized reactors and continuous flow techniques to scale up the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy compound.

Scientific Research Applications

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
  • 5-[(2-Bromophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Uniqueness

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-23-9-5-3-7-18(23)20-13-26-15-27-24(20)19-11-10-17(12-22(19)28)30-14-16-6-2-4-8-21(16)25/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNRCQANXLCPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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